N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-2-4-16(5-3-14)22-18(28)12-29-19-7-6-17-23-24-20(26(17)25-19)15-8-10-21-11-9-15/h2-11H,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYZHJWIHVAUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or pyridazinyl positions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[4,3-b]pyridazine-Based Analogs
Compounds sharing the triazolo[4,3-b]pyridazine core but differing in substituents are critical for understanding structure-activity relationships.
Analog 1 : N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Key Differences :
- The 3-position substituent is 4-chlorophenyl instead of pyridin-4-yl.
- The acetamide group is linked to a 4-acetamidophenyl rather than a 4-acetylphenyl group.
- The acetamidophenyl substituent introduces an additional hydrogen-bonding site, which may influence target binding.
Analog 2 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Key Differences :
- The 3-position substituent is a methyl group , and the acetamide chain is attached to a 4-ethoxyphenyl group.
- Implications: The smaller methyl group reduces steric hindrance, possibly improving binding to compact active sites.
Structural Comparison Table
Structurally Divergent Analogs
Analog 3 : 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide
- Structural Differences :
- Core: 1,2,4-triazole instead of triazolo[4,3-b]pyridazine.
- Substituents: Furan-2-yl at the 5-position of the triazole ring.
- Synthesis: Alkylation of α-chloroacetamides with KOH, followed by Paal-Knorr condensation .
Physicochemical Properties (Inferred)
| Compound | Polarity (Relative) | Lipophilicity (LogP) | Solubility (Aqueous) |
|---|---|---|---|
| Target Compound | Moderate | Moderate | Moderate |
| Analog 1 | Low | High | Low |
| Analog 3 | High | Low | High |
- Target vs. Analog 1 : Pyridinyl’s polarity may improve solubility over chlorophenyl.
- Analog 3 : The furan and triazole core increase polarity, favoring aqueous solubility.
Biological Activity
N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C17H14N4O3S
- Molecular Weight : 342.38 g/mol
- Structural Components :
- An acetylphenyl group
- A triazolopyridazine moiety
- A sulfanyl linkage
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds can effectively inhibit various bacterial strains and fungi.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Triazole Derivatives | Antibacterial | E. coli, S. aureus | |
| Triazole Derivatives | Antifungal | C. albicans |
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar triazole structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study on mercapto-substituted 1,2,4-triazoles demonstrated their ability to inhibit cancer cell lines effectively:
| Compound Type | Cancer Cell Lines | Mechanism of Action | Reference |
|---|---|---|---|
| Mercapto-substituted Triazoles | HeLa, MCF-7 | Apoptosis induction |
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes. For example, studies have highlighted the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurological disorders:
| Enzyme Targeted | Inhibition Type | Potential Applications | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | Alzheimer’s Disease Treatment |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The triazole ring system is known for its ability to interact with biological macromolecules such as proteins and nucleic acids.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Modulation : By inhibiting enzymes like AChE, the compound may alter neurotransmitter levels, impacting neurological functions.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of a related triazole compound against a panel of pathogens. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values), highlighting the potential application in infectious disease management.
Study on Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives in vitro. The results demonstrated a dose-dependent inhibition of cell viability in several cancer cell lines, suggesting that this class of compounds could serve as lead candidates for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise Optimization : Begin with precursor preparation (e.g., pyridazinyl and triazolo intermediates), followed by coupling reactions. Use catalysts like pyridine or triazole derivatives under controlled temperatures (60–100°C) and inert atmospheres to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfanyl acetamide coupling. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
- Yield Tracking : Monitor each step using TLC and HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and adjust stoichiometry .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR (DMSO-d6 or CDCl3) to verify substituent positions, focusing on acetylphenyl protons (~2.5 ppm) and pyridazinyl aromatic protons (7.5–8.5 ppm) .
- HPLC Analysis : Employ reverse-phase HPLC (UV detection at 254 nm, flow rate 1 mL/min) to assess purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C25H20N6O2S: 493.14 g/mol) and fragmentation patterns .
Q. How does pH and temperature affect the compound’s stability in biological assays?
- Methodology :
- pH Stability : Conduct kinetic studies in buffers (pH 3–9) at 37°C. Monitor hydrolysis via HPLC; acetylphenyl and sulfanyl groups degrade significantly below pH 5 .
- Thermal Stability : Use DSC/TGA to determine decomposition temperature (>200°C). For solution stability, store lyophilized samples at -20°C to prevent thioether bond cleavage .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s biological activity and target engagement?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinase targets (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays. IC50 values are calculated from dose-response curves (0.1–100 µM) .
- Cellular Uptake Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization in cancer cell lines (HeLa, MCF-7) .
Q. How can computational modeling resolve discrepancies in biological assay data?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding modes to protein targets (e.g., PDB: 1M17). Compare docking scores with experimental IC50 values to validate hypotheses .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns to explain variability in cellular vs. enzymatic activity .
Q. What strategies enhance pharmacokinetic properties without compromising bioactivity?
- Methodology :
- Prodrug Design : Modify the acetylphenyl group with ester linkages to improve solubility. Test hydrolysis rates in plasma and liver microsomes .
- Metabolic Stability : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS. Introduce fluorine substituents to block oxidation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s cytotoxicity across cell lines?
- Methodology :
- Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours). Validate via MTT and Annexin V/PI assays .
- Off-Target Profiling : Screen against a panel of 50 kinases to identify non-specific interactions. Correlate kinase inhibition with cytotoxicity using Spearman’s rank analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
